molecular formula C10H7F2N B12601632 Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- CAS No. 646995-46-2

Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)-

Cat. No.: B12601632
CAS No.: 646995-46-2
M. Wt: 179.17 g/mol
InChI Key: HXHQBMLCELLQDQ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- is a chemical compound with the molecular formula C10H7F2N It is characterized by a cyclopropane ring substituted with a phenyl group and two fluorine atoms, along with a nitrile group

Preparation Methods

The synthesis of Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by the introduction of the nitrile and difluoro groups. The reaction conditions typically involve the use of strong bases and fluorinating agents to achieve the desired substitution pattern.

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yields and purity. The choice of reagents and reaction conditions is critical to optimize the production process and minimize by-products.

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile group undergoes hydrolysis under basic conditions to form carboxylic acid derivatives. A patent (EP2628721A1) describes a related reaction where trans-2-(3,4-difluorophenyl)cyclopropanecarbonitrile is hydrolyzed to trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid using 4 M aqueous lithium hydroxide under reflux . This suggests that (1S,3S)-2,2-difluoro-3-phenylcyclopropanecarbonitrile could follow a similar pathway.

Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYieldReference
Nitrile hydrolysis4 M LiOH, refluxCarboxylic acidNot specified

Fluorinative Ring Contraction

While not directly reported for this compound, a stereoselective synthesis of cis-α,α-difluorocyclopropanes (ACS Catal., 2022) highlights the use of an I(I)/I(III)-catalysis platform with Selectfluor and Py·HF to achieve fluorinative ring contraction of bicyclobutanes . This method could theoretically apply to derivatives of the title compound for further functionalization.

Key Mechanistic Insights

  • Catalytic System : I(I)/I(III) cycle with HF source.

  • Stereoselectivity : Up to >20:1 cis:trans selectivity.

  • Scope : Compatible with disubstituted bicyclobutanes, enabling access to strained fluorinated cyclopropanes .

Cyclopropane Ring-Opening Reactions

Cyclopropanes are prone to ring-opening under thermal or acidic conditions. While no direct studies on the title compound were found, related difluorocyclopropanes exhibit stability under mild conditions but undergo ring-opening in the presence of strong acids or bases.

Stereochemical Influence on Reactivity

The (1S,3S) configuration imposes distinct steric and electronic effects. For example, stereoselective fluorination methods (e.g., ACS Catal., 2022) demonstrate that cis-difluorocyclopropanes are stabilized by n→π* interactions, which could influence reactivity patterns in substitution or addition reactions .

Scientific Research Applications

Medicinal Chemistry Applications

Cyclopropanecarbonitrile derivatives have been investigated for their potential therapeutic effects. Research indicates that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. Furthermore, it has shown anti-inflammatory effects by reducing cytokine levels, which can be beneficial in treating inflammatory diseases.

Case Study: Antimicrobial Activity

A study conducted on various cyclopropanecarbonitrile derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell death.

CompoundActivity AgainstMechanism
Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)-Staphylococcus aureusDisruption of cell membrane integrity
Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)-Streptococcus pneumoniaeInhibition of cell wall synthesis

Agricultural Applications

In agriculture, cyclopropanecarbonitrile compounds are being explored for their potential as pesticides. Their unique chemical structure may allow them to act as effective agents against various pests while minimizing environmental impact.

Case Study: Pesticide Development

Research has indicated that cyclopropanecarbonitrile derivatives can serve as effective insecticides. A field study showed that formulations containing this compound significantly reduced pest populations in crops without harming beneficial insects.

ApplicationTarget PestEfficacy Rate
Cyclopropanecarbonitrile-based pesticideAphids85% reduction in population
Cyclopropanecarbonitrile-based pesticideWhiteflies78% reduction in population

Synthesis and Formulation

The synthesis of cyclopropanecarbonitrile involves several steps that can be optimized for yield and purity. Researchers have developed methods to synthesize this compound with high efficiency using various starting materials.

Table: Synthesis Pathways

StepReagents UsedConditions
Step 1Phenylacetylene + DifluorocarbeneRoom Temperature
Step 2Reaction with Cyanide SourceUnder Nitrogen Atmosphere

Mechanism of Action

The mechanism of action of Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- can be compared with other similar compounds, such as:

    Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1R,3R)-: The enantiomer of the compound with different stereochemistry.

    Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1R,3S)-: Another stereoisomer with distinct properties.

    Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3R)-: Yet another stereoisomer with unique characteristics.

The uniqueness of Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets.

Biological Activity

Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C10H8F2N
  • Molecular Weight : 198.17 g/mol
  • CAS Number : 646995-45-1
  • Structural Features : The compound contains a cyclopropane ring and difluorophenyl groups which are believed to enhance its biological activity through specific molecular interactions.

The biological activity of (1S,3S)-2,2-difluoro-3-phenylcyclopropanecarbonitrile is primarily attributed to its interactions with various molecular targets. The difluoro substituents and cyclopropane ring can modulate enzyme activities and receptor interactions, influencing several biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : Preliminary investigations suggest that (1S,3S)-2,2-difluoro-3-phenylcyclopropanecarbonitrile may reduce inflammation markers in vitro.
  • Cytotoxicity : Some studies report cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialActive against Gram-positive bacteria
Anti-inflammatoryReduced cytokine levels in cell cultures
CytotoxicityInduced apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Study :
    • A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several difluorinated cyclopropanes. The findings indicated that (1S,3S)-2,2-difluoro-3-phenylcyclopropanecarbonitrile inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
  • Cytotoxicity Assessment :
    • Research conducted on various cancer cell lines demonstrated that this compound could induce apoptosis through the activation of caspase pathways. The study highlighted its potential use as a lead compound in developing anticancer drugs.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of (1S,3S)-2,2-difluoro-3-phenylcyclopropanecarbonitrile. The following findings are noteworthy:

  • Structure-Activity Relationship (SAR) : Modifications to the phenyl group have shown to significantly affect the compound's potency against specific targets.
  • Synergistic Effects : Combining this compound with other therapeutic agents has resulted in enhanced efficacy in preclinical models.

Q & A

Basic Question: What are the optimal synthetic routes for (1S,3S)-2,2-difluoro-3-phenylcyclopropanecarbonitrile, and how is stereochemical purity ensured?

Methodological Answer:
The synthesis typically involves stereoselective cyclopropanation via the [2+1] cycloaddition of difluorocarbene to a pre-functionalized vinyl cyanide intermediate. A key step is the use of chiral auxiliaries or catalysts to enforce the (1S,3S) configuration. For example:

  • Step 1: Preparation of a fluorinated vinyl precursor (e.g., 3-phenyl-2,2-difluoroacrylonitrile) via nucleophilic fluorination using DAST (diethylaminosulfur trifluoride) .
  • Step 2: Cyclopropanation using a transition-metal catalyst (e.g., Rh(II) complexes) to control stereochemistry .
  • Step 3: Purification via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol mobile phase) to confirm enantiomeric excess (ee >98%) .

Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)ee (%)
1DAST, CH₂Cl₂, −78°C65
2Rh₂(OAc)₄, 40°C7285
3Chiral HPLC>9598

Basic Question: How is (1S,3S)-2,2-difluoro-3-phenylcyclopropanecarbonitrile characterized spectroscopically?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C/¹⁹F NMR: Assignments focus on the cyclopropane ring’s deshielded protons (δ 1.8–2.5 ppm) and fluorine coupling (²J₆F-F ≈ 20–25 Hz). The nitrile group appears as a singlet (δ ~120 ppm in ¹³C NMR) .
  • X-ray Crystallography: Confirms absolute stereochemistry. For example, a recent study resolved the (1S,3S) configuration with a C–C–C bond angle of 59.5° in the cyclopropane ring .
  • IR Spectroscopy: The nitrile stretch (νC≡N) appears at ~2240 cm⁻¹, while C–F vibrations occur at 1100–1250 cm⁻¹ .

Advanced Question: How does the (1S,3S) stereochemistry influence the compound’s reactivity in ring-opening reactions?

Methodological Answer:
The stereochemistry dictates regioselectivity in ring-opening reactions. For instance:

  • Electrophilic Attack: The phenyl group at C3 sterically hinders electrophiles, favoring attack at C2. DFT calculations show a 12.3 kcal/mol energy barrier difference between (1S,3S) and (1R,3R) isomers .
  • Nucleophilic Ring-Opening: Fluorine’s electron-withdrawing effect polarizes the cyclopropane ring, enabling nucleophilic attack at C1. Kinetic studies reveal a 3.5× faster rate for (1S,3S) vs. racemic mixtures in SN2 reactions .

Advanced Question: What computational methods predict the compound’s interactions in enzyme-binding studies?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Used to model interactions with enzymes like cytochrome P450. The (1S,3S) isomer shows a higher binding affinity (ΔG = −9.2 kcal/mol) due to optimal phenyl-fluorine dipole alignment in the active site .
  • MD Simulations (GROMACS): Reveal stable hydrogen bonding between the nitrile group and histidine residues (average RMSD = 1.2 Å over 100 ns) .

Q. Data Contradiction: How to resolve discrepancies in reported enantiomeric excess (ee) values across studies?

Methodological Answer:
Discrepancies often arise from chiral stationary phase variability in HPLC. To mitigate:

  • Cross-Validate using polarimetry ([α]D²⁵ = +34.5° for (1S,3S)) and NMR chiral shift reagents (e.g., Eu(hfc)₃) .
  • Standardize Conditions: Use identical columns (e.g., Chiralpak IA) and mobile phases (hexane:EtOH 90:10) across labs. A 2022 interlab study reduced ee variability from ±5% to ±1.2% using this approach .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Ventilation: Use fume hoods due to potential HCN release from nitrile hydrolysis .
  • PPE: Nitrile gloves (≥8 mil thickness) and ANSI-approved goggles.
  • Waste Disposal: Quench with alkaline FeSO₄ solution to neutralize cyanide byproducts .

Properties

CAS No.

646995-46-2

Molecular Formula

C10H7F2N

Molecular Weight

179.17 g/mol

IUPAC Name

(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carbonitrile

InChI

InChI=1S/C10H7F2N/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7/h1-5,8-9H/t8-,9-/m1/s1

InChI Key

HXHQBMLCELLQDQ-RKDXNWHRSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](C2(F)F)C#N

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(F)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.